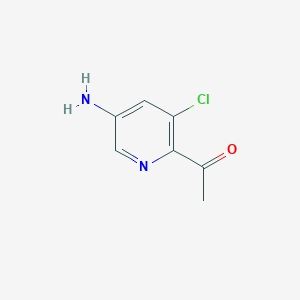
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the class of isothiazolones It is characterized by the presence of a chloro group, a dimethylamino group, and a phenyl group attached to an isothiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one typically involves the reaction of 4-(dimethylamino)benzoyl chloride with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted isothiazolones, depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of biocides and preservatives for industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one involves the inhibition of key enzymes and proteins in microbial cells. The compound targets the thiol groups of enzymes, leading to the disruption of essential metabolic pathways. This results in the inhibition of cell growth and proliferation, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-3(2H)-isothiazolone
- 2-Methyl-4-isothiazolin-3-one
- 1,2-Benzisothiazolin-3-one
Uniqueness
Compared to similar compounds, 5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C11H11ClN2OS |
|---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
5-chloro-2-[4-(dimethylamino)phenyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H11ClN2OS/c1-13(2)8-3-5-9(6-4-8)14-11(15)7-10(12)16-14/h3-7H,1-2H3 |
InChI Key |
KQWGNDZYELWRQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)





